Although the specific synthesis of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide is not described in the provided papers, analogous compounds containing the N-(3-chloro-4-fluorophenyl) group are synthesized via various methods. For instance, N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide is synthesized by reacting 3-chloro-4-fluoroaniline with 2,2-diphenylacetyl chloride []. Similarly, 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide is synthesized through the reaction of 3-chloro-4-fluoroaniline with 2-(4-bromophenyl)acetyl chloride []. These syntheses suggest a potential approach for synthesizing N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide, involving the reaction of 3-chloro-4-fluoroaniline with 2,4-dimethylbenzoyl chloride under appropriate reaction conditions.
Several papers provide detailed molecular structure analyses of compounds containing the N-(3-chloro-4-fluorophenyl) moiety using techniques like X-ray crystallography. For example, the crystal structure of N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide reveals that the dihedral angle between the chlorofluoro-substituted benzene ring and the acetamide group is 10.8° []. In another study, the crystal structure of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide shows a dihedral angle of 64.0° between the two benzene rings []. While these structures offer insights into similar compounds, determining the specific molecular structure of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide would require further investigation using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7